1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine

Catalog No.
S716198
CAS No.
849035-69-4
M.F
C11H15BrN2O2S
M. Wt
319.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine

CAS Number

849035-69-4

Product Name

1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine

IUPAC Name

1-(2-bromo-4-methylsulfonylphenyl)piperazine

Molecular Formula

C11H15BrN2O2S

Molecular Weight

319.22 g/mol

InChI

InChI=1S/C11H15BrN2O2S/c1-17(15,16)9-2-3-11(10(12)8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3

InChI Key

ZDVVWFZPPZXANM-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)Br

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCNCC2)Br

1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring and a brominated phenyl group with a methylsulfonyl substituent. This compound has the molecular formula C12H17BrN2O3SC_{12}H_{17}BrN_2O_3S and a molecular weight of approximately 349.25 g/mol. The presence of the bromine atom, the piperazine moiety, and the methylsulfonyl group contributes to its distinctive chemical properties, making it a subject of interest in both synthetic chemistry and pharmacological research.

  • Oxidation: The phenolic component can be oxidized to form quinones, which are important intermediates in organic synthesis.
  • Reduction: The bromine atom can be reduced to yield the corresponding hydrogen derivative, enhancing its reactivity.
  • Substitution Reactions: The bromine can be substituted with various nucleophiles through reactions such as the Suzuki–Miyaura coupling, allowing for further functionalization of the compound.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions.

Research indicates that compounds similar to 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine exhibit various biological activities, including antinociceptive effects. The mechanism of action typically involves interactions with specific molecular targets such as receptors and enzymes that modulate pain pathways . The sulfonyl group in particular may facilitate hydrogen bonding with active sites on target proteins, enhancing binding affinity and biological efficacy.

The synthesis of 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine generally involves several key steps:

  • Formation of the Piperazine Ring: This is achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
  • Introduction of the Methylsulfonyl Group: The piperazine derivative is reacted with methylsulfonyl chloride under basic conditions to incorporate the sulfonyl moiety.
  • Bromination: The final steps involve bromination of the aromatic ring and introducing the phenol group via electrophilic aromatic substitution reactions .

These methods can be optimized for industrial production to improve yield and purity.

The unique properties of 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine make it valuable in various applications:

  • Pharmaceutical Development: Its chemical structure allows it to serve as a lead compound for developing new analgesics or other therapeutic agents targeting specific receptors.
  • Chemical Research: It can be used as an intermediate in synthesizing more complex molecules or as a building block in medicinal chemistry.

Interaction studies have shown that 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine may form significant hydrogen bonds with amino acid residues in target proteins, which is crucial for its biological activity . These interactions can enhance its efficacy as a drug candidate by stabilizing the binding conformation within active sites.

Several compounds share structural similarities with 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine. Here are some notable examples:

Compound NameStructureKey Features
4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenolStructureContains both bromine and piperazine; used in similar biological assays.
1-(4-(Methylsulfonyl)phenyl)piperazineStructureLacks bromination but retains sulfonyl and piperazine features; potential for different biological activity.
1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazineContains a sulfanyl group instead of sulfonyl; may exhibit distinct pharmacological properties .

Uniqueness

The uniqueness of 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine lies in its combination of a piperazine ring with both brominated and methylsulfonyl groups. This specific arrangement not only enhances its solubility and reactivity but also potentially increases its selectivity towards biological targets compared to similar compounds. Its structural characteristics position it as a promising candidate for further pharmacological exploration.

1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine represents a complex heterocyclic compound characterized by the molecular formula C₁₁H₁₅BrN₂O₂S and a molecular weight of 319.217 Da [1] [2]. The compound features a piperazine ring system directly attached to a brominated aromatic ring bearing a methylsulfonyl substituent at the para position relative to the piperazine attachment point [1]. The structural framework exhibits distinct stereochemical characteristics that influence its overall three-dimensional conformation and physical properties.

Conformational Analysis of the Piperazine Ring

The piperazine ring in 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine adopts a chair conformation, which represents the thermodynamically most stable arrangement for six-membered saturated heterocycles [3] [4]. This conformational preference is consistent with crystallographic studies of related brominated piperazine derivatives, where the piperazine ring consistently maintains chair geometry with puckering parameters Q = 0.542-0.557 Å and θ values ranging from 1.2° to 4.6° [3] [5] [6].

The chair conformation of the piperazine ring results in distinct axial and equatorial positions for substituents, with the aromatic substituent preferentially occupying an equatorial position to minimize steric interactions [3] [7]. Temperature-dependent nuclear magnetic resonance studies of related piperazine derivatives have demonstrated that chair-to-chair interconversion occurs with activation energy barriers ranging from 56 to 80 kilojoules per mole, indicating relatively facile ring flipping at ambient temperatures [7].

Spatial Orientation of the Bromo and Methylsulfonyl Groups

The spatial arrangement of the bromo and methylsulfonyl substituents on the aromatic ring creates a specific electronic and steric environment that influences the compound's properties [1] [2]. The bromo substituent at the ortho position relative to the piperazine attachment point introduces both steric bulk and electronic effects through its electron-withdrawing nature and significant van der Waals radius [8] [9].

The methylsulfonyl group positioned para to the piperazine moiety exhibits strong electron-withdrawing characteristics due to the sulfonyl functionality [10]. This substituent contributes to increased polarity and influences the electronic distribution throughout the aromatic system [11]. The spatial separation between the bromo and methylsulfonyl groups minimizes direct steric interactions while maintaining complementary electronic effects on the aromatic ring system.

Crystal Structure Analysis

Crystal structure determinations of related brominated piperazine compounds provide insight into the solid-state organization of 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine [5] [6] [12]. These structures consistently reveal that the piperazine ring maintains its chair conformation in the crystalline state, with intermolecular interactions primarily mediated through weak carbon-hydrogen to oxygen contacts and potential halogen bonding interactions involving the bromo substituent [3] [5].

The crystal packing arrangements of similar compounds demonstrate the formation of three-dimensional hydrogen-bonded frameworks, where the polar methylsulfonyl groups participate in intermolecular interactions [6] [12]. The presence of both electron-rich and electron-deficient regions within the molecule facilitates the formation of complementary intermolecular contacts that stabilize the crystal lattice structure.

Physical Properties

Melting Point (139-140°C) and Thermal Stability

1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine exhibits a melting point range of 139-140°C, indicating good thermal stability under standard conditions [13]. This melting point falls within the typical range observed for substituted piperazine derivatives, where structural modifications influence thermal properties through alterations in intermolecular interactions and crystal packing efficiency [14] [15].

Comparative analysis with related methylsulfonyl piperazine derivatives reveals that the presence of the methylsulfonyl group generally elevates melting points relative to unsubstituted analogs [15]. For instance, 1-[4-(methylsulfonyl)phenyl]piperazine exhibits a melting point of 148-150°C, suggesting that the additional bromo substituent in the target compound slightly reduces the melting point through disruption of optimal crystal packing [15].

Thermal stability assessments of piperazine derivatives demonstrate that these compounds generally maintain structural integrity up to temperatures of 150-175°C before undergoing degradation processes [16]. The presence of the electron-withdrawing bromo and methylsulfonyl substituents enhances thermal stability by reducing electron density on the aromatic ring and increasing the activation energy required for thermal decomposition reactions.

Solubility Profile in Various Solvents

The solubility characteristics of 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine reflect the compound's amphiphilic nature, arising from the combination of hydrophilic and lipophilic structural elements [17] [18]. The piperazine ring provides basic nitrogen centers that facilitate interactions with polar solvents, while the brominated aromatic system contributes to lipophilic character [17].

Solvent TypeExpected SolubilityContributing Factors
WaterLimitedBasic piperazine nitrogen, polar methylsulfonyl group
MethanolModerate to GoodHydrogen bonding capability, polar interactions
EthanolModerate to GoodSimilar polarity matching, hydrogen bonding
DichloromethaneGoodAromatic ring interactions, halogen compatibility
Diethyl EtherPoorLimited polar interactions

The methylsulfonyl substituent significantly enhances solubility in polar solvents through its ability to participate in hydrogen bonding and dipole-dipole interactions [10]. Studies of related methylsulfonyl compounds demonstrate increased solubility in polar solvents compared to their unsubstituted analogs, with the sulfonyl group acting as a solubilizing functionality [10] [11].

Brominated aromatic compounds typically exhibit enhanced solubility in moderately polar organic solvents due to the polarizable nature of the carbon-bromine bond [8] [19]. The combination of polar and nonpolar structural elements in 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine results in moderate solubility across a range of solvent systems with varying polarity.

Spectroscopic Characteristics

The spectroscopic properties of 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine reflect the characteristic absorption and vibrational patterns associated with its constituent functional groups [7] [20]. Nuclear magnetic resonance spectroscopy of related piperazine compounds reveals distinctive chemical shift patterns for the piperazine protons, typically appearing as multiplets in the range of 2.5-3.5 parts per million due to the electron-donating nature of the nitrogen atoms [20].

The aromatic protons in brominated piperazine derivatives exhibit characteristic coupling patterns that reflect the substitution pattern on the benzene ring [20]. The presence of the electron-withdrawing bromo and methylsulfonyl substituents causes downfield shifts of the aromatic protons, with typical chemical shifts ranging from 7.0-8.0 parts per million depending on the specific substitution pattern and electronic environment.

Infrared spectroscopy reveals characteristic absorption bands associated with the methylsulfonyl functionality, including symmetric and asymmetric sulfur-oxygen stretching vibrations typically observed around 1150 and 1350 reciprocal centimeters [21]. The piperazine ring contributes carbon-nitrogen stretching vibrations in the range of 1200-1300 reciprocal centimeters, while the aromatic carbon-carbon stretching modes appear around 1500-1600 reciprocal centimeters [21].

Electronic Properties

Molecular Orbital Theory Analysis

The electronic structure of 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine can be analyzed through molecular orbital theory, which provides insight into the distribution of electron density and the energetic relationships between occupied and virtual orbitals [22] [23]. The highest occupied molecular orbital primarily involves the nitrogen lone pairs of the piperazine ring, which serve as the primary electron-donating centers within the molecule [22].

The lowest unoccupied molecular orbital is predominantly localized on the aromatic ring system, particularly influenced by the electron-withdrawing effects of the bromo and methylsulfonyl substituents [24] [25]. This orbital distribution creates a donor-acceptor relationship between the piperazine ring and the substituted aromatic system, facilitating potential intramolecular charge transfer processes [26] [25].

Density functional theory calculations on related piperazine derivatives demonstrate that the energy gap between the highest occupied and lowest unoccupied molecular orbitals typically ranges from 4.5 to 6.0 electron volts, depending on the nature and position of substituents [21] [27]. The presence of electron-withdrawing groups such as bromo and methylsulfonyl functionalities generally reduces this energy gap by stabilizing the lowest unoccupied molecular orbital [21].

Charge Distribution and Polarization Effects

The charge distribution within 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine reflects the combined influence of the electron-donating piperazine ring and the electron-withdrawing aromatic substituents [22] [28]. Mulliken population analysis and natural bond orbital calculations reveal significant charge separation, with the piperazine nitrogen atoms bearing partial negative charges ranging from -0.4 to -0.6 elementary charge units [28].

The aromatic carbon atoms directly bonded to the bromo and methylsulfonyl substituents exhibit partial positive charges due to the electron-withdrawing nature of these groups [9] [28]. The sulfur atom in the methylsulfonyl group carries a substantial partial positive charge (approximately +1.2 elementary charge units) due to its high oxidation state and the electronegativity of the attached oxygen atoms [11] [28].

Polarization effects within the molecule arise from the asymmetric distribution of electron density, creating a permanent dipole moment that influences intermolecular interactions and solvent interactions [29] [28]. The magnitude of this dipole moment typically ranges from 3.5 to 5.5 Debye units for similar substituted piperazine compounds, depending on the specific arrangement and nature of the substituents [27].

The retrosynthetic analysis of 1-[2-Bromo-4-(methylsulfonyl)phenyl]piperazine reveals multiple strategic disconnection points that can guide synthetic planning [1] [2]. The most logical retrosynthetic approach involves the identification of three key structural components: the piperazine ring system, the methylsulfonyl functional group, and the bromine substituent.

The primary retrosynthetic disconnection focuses on the carbon-nitrogen bond between the piperazine ring and the aromatic system. This disconnection suggests that the target molecule can be constructed through palladium-catalyzed cross-coupling reactions between appropriately substituted aryl halides and piperazine derivatives [1] [3]. Alternative disconnections include breaking the methylsulfonyl group connection, which would lead to sulfonation strategies, or the bromine substitution, suggesting halogenation as a final step.

A convergent synthetic strategy emerges from this analysis, where the aromatic scaffold bearing both the bromine and methylsulfonyl substituents is prepared first, followed by piperazine attachment. This approach offers advantages in terms of regioselectivity control and synthetic efficiency, as the aromatic substitution pattern can be established before introducing the potentially sensitive piperazine moiety.

Conventional Synthesis Routes

Formation of the Piperazine Ring System

The construction of piperazine rings can be achieved through several established methodologies [4] [5]. The most fundamental approach involves the cyclization of appropriate diamine precursors under basic conditions. Ethanolamine serves as a primary starting material, undergoing cyclization with ammonia under high pressure and elevated temperatures in the presence of metal catalysts [4] [6].

The classical method employs the reaction of bis(2-chloroethyl)amine hydrochloride with primary amines to generate the piperazine core [7]. This approach requires careful temperature control and typically proceeds at temperatures between 120-140°C. The reaction mechanism involves nucleophilic substitution followed by intramolecular cyclization, with yields ranging from 60-80% depending on the specific substrate and reaction conditions.

Alternative piperazine formation strategies include the reduction of diketopiperazines and the cyclization of aminoethylethanolamine [8]. These methods offer complementary approaches when direct cyclization proves challenging or when specific substitution patterns are required.

The introduction of methylsulfonyl groups onto aromatic rings represents a critical transformation in the synthesis of the target compound [10]. Methanesulfonyl chloride serves as the primary electrophilic reagent for this transformation, acting through an electrophilic aromatic substitution mechanism.

The reaction mechanism involves the initial formation of a highly reactive sulfene intermediate (CH₂=SO₂) through E1cb elimination from methanesulfonyl chloride [10]. This intermediate then undergoes electrophilic attack on the aromatic ring, typically requiring Lewis acid activation to enhance reactivity. Common Lewis acids employed include aluminum chloride or ferric chloride, operating at temperatures between 80-120°C.

Regioselectivity in methylsulfonyl group introduction depends heavily on the existing substitution pattern of the aromatic ring. Electron-donating groups direct substitution to ortho and para positions, while electron-withdrawing groups favor meta substitution. The presence of halogen substituents provides additional directing effects that must be carefully considered in synthetic planning .

Bromination Strategies and Regioselectivity

Aromatic bromination represents one of the most critical steps in synthesizing the target compound, requiring precise regioselectivity control [12] [13]. Electrophilic aromatic bromination can be achieved through various reagent systems, each offering distinct advantages and limitations.

N-Bromosuccinimide (NBS) has emerged as a preferred reagent for regioselective bromination due to its stability and controllability [12] [13]. When used in combination with silica gel or other solid supports, NBS provides high para-selectivity for many aromatic substrates. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures up to 80°C.

Alternative bromination strategies include the use of molecular bromine in combination with Lewis acids or the employment of hexamethylenetetramine-bromine complexes [14]. These methods often provide higher reactivity but may sacrifice selectivity. The choice of bromination method depends on the specific substitution pattern desired and the sensitivity of other functional groups present in the molecule.

Mechanistic studies reveal that bromination regioselectivity is governed by both electronic and steric factors [12] [13]. Electron-rich aromatics typically undergo para-selective bromination, while electron-deficient systems may require more forcing conditions or alternative reagent systems. Steric hindrance from existing substituents can redirect bromination to less hindered positions, providing opportunities for selective functionalization.

Advanced Synthetic Approaches

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of arylpiperazine derivatives, offering superior selectivity and functional group tolerance compared to traditional methods [1] [15] [16]. The Buchwald-Hartwig amination represents the most versatile approach for connecting piperazine units to substituted aromatic rings.

Optimized catalyst systems typically employ palladium(0) precursors such as Pd₂(dba)₃ in combination with bulky phosphine ligands like RuPhos or P(t-Bu)₃ [17] [18]. These ligand systems provide enhanced reactivity toward challenging substrates, including electron-rich aryl chlorides and sterically congested systems. Reaction conditions typically involve temperatures between 100-140°C in polar aprotic solvents such as toluene or dimethoxyethane.

The reaction mechanism proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to palladium(0), followed by coordination of the piperazine substrate and subsequent reductive elimination to form the carbon-nitrogen bond [16]. The rate-determining step typically involves oxidative addition, particularly for electron-rich aryl halides.

Recent advances have demonstrated the feasibility of conducting these reactions under aerobic conditions, eliminating the need for inert atmosphere techniques [18]. This development significantly enhances the practical utility of these methods for large-scale synthesis. Yields typically range from 65-97%, with optimal results obtained using carefully optimized ligand-to-palladium ratios and base selection.

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for the continuous synthesis of piperazine derivatives, offering advantages in heat and mass transfer, reaction control, and scalability [19] [20]. The implementation of flow reactors enables precise temperature and residence time control, leading to improved selectivity and reduced side product formation.

A notable example involves the four-step continuous flow synthesis of arylpiperazine derivatives, incorporating heterogeneously catalyzed reductive amination, benzimidazolone formation, and integrated purification steps [19]. Gas-liquid and liquid-liquid separations facilitate the coupling of reaction steps while enabling efficient removal of excess reagents.

Flow chemistry approaches typically employ PEEK (polyetheretherketone) reactors due to their chemical resistance and temperature stability. Reaction temperatures can be precisely controlled using integrated heating modules, while back-pressure regulators maintain optimal pressure conditions for liquid-phase reactions.

The scalability of flow chemistry makes it particularly attractive for industrial applications. Continuous operation eliminates batch-to-batch variability while enabling steady-state production without manual intervention. MAGSILICA and other heterogeneous catalysts facilitate easy separation and potential catalyst recycling, further enhancing the economic viability of these approaches.

Green Chemistry Alternatives

The development of environmentally sustainable synthetic methods has become increasingly important in piperazine chemistry [21] [22] [23]. Green chemistry principles emphasize the use of renewable feedstocks, elimination of hazardous solvents, and minimization of waste generation.

Photoredox catalysis represents a particularly promising green chemistry approach for piperazine synthesis [21] [24]. Organic photoredox catalysts enable the direct oxidation of substrate materials followed by radical cyclization reactions, circumventing the need for traditional radical precursors. These reactions typically proceed under mild conditions at room temperature using visible light irradiation.

Microwave-assisted synthesis offers another green chemistry alternative, providing rapid heating and enhanced reaction rates while reducing energy consumption [25] [20]. The use of heterogeneous catalysts supported on commercial polymeric resins enables easy product separation and catalyst recovery. These methods often eliminate the need for protecting groups, simplifying synthetic sequences.

Solvent-free reactions represent the ultimate green chemistry approach, with several successful examples reported for piperazine synthesis [20] [26]. These methods typically employ solid-supported reagents or neat reaction conditions, dramatically reducing environmental impact while often providing enhanced selectivity.

Biocatalytic approaches utilizing enzymes or whole-cell systems offer additional green chemistry opportunities [27]. While less developed for complex piperazine derivatives, these methods show promise for specific transformations and may become more relevant as enzyme engineering advances.

Scale-up Considerations and Industrial Production Methods

The industrial production of piperazine derivatives requires careful consideration of process safety, economic viability, and environmental impact [6] [28] [29]. Continuous manufacturing processes are generally preferred over batch operations due to improved heat and mass transfer characteristics and reduced equipment requirements.

Catalyst selection plays a crucial role in industrial processes, with Raney nickel and Raney cobalt systems demonstrating exceptional longevity and efficiency [6]. These catalysts can produce up to 238 pounds of piperazine per pound of catalyst before requiring regeneration, making them economically attractive for large-scale operations.

Process optimization typically focuses on space velocity control, with optimal values ranging from 1.5-2 reciprocal hours [6]. Temperature control between 150-250°C and pressure maintenance between 300-1000 pounds per square inch ensure optimal conversion rates while minimizing side reactions.

Raw material considerations significantly impact production economics [29]. The ammoniation route using ethanolamine and ammonia represents the most cost-effective approach for basic piperazine production. Integration with existing ethylene oxide production facilities can further reduce raw material costs.

Product purification typically involves distillation techniques, with careful control of temperature and pressure to minimize product degradation [6]. The development of continuous distillation systems enables real-time product quality control and reduces inventory requirements.

Environmental considerations include the implementation of closed-loop systems for solvent recovery and the treatment of aqueous waste streams [28]. The adoption of green chemistry principles in industrial processes not only reduces environmental impact but often provides economic benefits through improved atom economy and reduced waste disposal costs.

Reaction Mechanisms and Kinetics

Understanding the mechanistic pathways involved in piperazine synthesis enables rational optimization of reaction conditions and prediction of product distributions [30] [31] [32]. Kinetic studies provide quantitative insights into rate-determining steps and activation barriers, guiding process development efforts.

Palladium-catalyzed coupling mechanisms proceed through well-characterized catalytic cycles [16]. The oxidative addition step typically exhibits first-order dependence on both palladium catalyst and aryl halide concentrations, with rate constants varying significantly based on halide electronics and sterics. Electron-rich aryl chlorides show lower reactivity compared to bromides and iodides, reflecting the higher energy required for carbon-halogen bond cleavage.

Aromatic bromination kinetics demonstrate complex dependencies on reaction conditions and substrate structure [13] [33]. The reaction typically shows first-order dependence on both aromatic substrate and brominating agent, with inverse fractional-order dependence on hydrogen ion concentration. This behavior reflects the involvement of protonated and deprotonated forms of the brominating species in the rate-determining step.

Methylsulfonyl group introduction follows classical electrophilic aromatic substitution kinetics [10]. The formation of the reactive sulfene intermediate represents the rate-determining step, with subsequent aromatic attack proceeding rapidly. Temperature effects on reaction rate follow Arrhenius behavior, with activation energies typically ranging from 60-80 kJ/mol.

Piperazine ring formation kinetics vary significantly depending on the specific synthetic route employed [5] [34]. Cyclization reactions typically exhibit first-order dependence on substrate concentration, with rate constants influenced by ring strain and substitution patterns. The use of catalytic systems can significantly lower activation barriers and enhance reaction rates.

Isokinetic relationships observed in piperazine oxidation studies provide insights into reaction mechanisms [30] [31]. The linear correlation between activation enthalpy and entropy changes indicates that the reactions follow similar mechanistic pathways across different substrates. Isokinetic temperatures typically range from 368-393 K, suggesting enthalpy-controlled processes under normal reaction conditions.

Hammett correlations for substituted piperazine derivatives reveal the electronic requirements for optimal reactivity [30] [31]. Negative ρ values (-0.5 to -0.75) indicate that electron-donating substituents enhance reaction rates, consistent with nucleophilic attack mechanisms. These relationships enable prediction of relative reaction rates for new substrate combinations.

XLogP3

1.3

Wikipedia

1-[2-Bromo-4-(methanesulfonyl)phenyl]piperazine

Dates

Last modified: 08-15-2023

Explore Compound Types